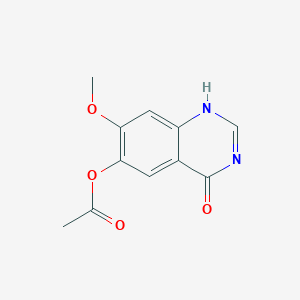
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a chemical compound with the molecular formula C2K2N2O4S. It is known for its unique structure, which includes a thiadiazole ring with two potassium ions. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate typically involves the reaction of 1,2,5-thiadiazole-3,4-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions usually include maintaining a specific temperature and pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate may involve large-scale reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: It can be reduced to form radical anions, which have unique properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound, radical anions, and substituted derivatives. These products have distinct properties and are used in different scientific and industrial applications .
科学的研究の応用
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form coordination complexes with metals, which are useful in catalysis and other applications. The specific pathways and targets involved in its mechanism of action are still under investigation .
類似化合物との比較
Similar Compounds
Some compounds similar to dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate include:
- 1,2,5-Thiadiazole-3,4-dione
- 1,2,5-Thiadiazole-3,4-diolate
- 1,2,5-Thiadiazole-1,1-dioxide
Uniqueness
Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is unique due to its specific structure and the presence of two potassium ions. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form radical anions and coordination complexes makes it particularly valuable in various scientific and industrial applications .
特性
IUPAC Name |
dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUADISCAJJLX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B7818327.png)
![2-phenyl-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]propanenitrile](/img/structure/B7818338.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818350.png)
![DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE](/img/structure/B7818355.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818356.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818362.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B7818374.png)
![6-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B7818388.png)
![7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7818405.png)

![7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B7818413.png)


